methyl (3aS,6aR)-3-ethoxy-1,2,3,3a,6,6a-hexahydropentalene-1-carboxylate
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Overview
Description
methyl (3aS,6aR)-3-ethoxy-1,2,3,3a,6,6a-hexahydropentalene-1-carboxylate) is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3aS,6aR)-3-ethoxy-1,2,3,3a,6,6a-hexahydropentalene-1-carboxylate) involves multiple steps, starting from simpler organic molecules. The process typically includes:
Cyclization reactions: These are used to form the pentalene core structure.
Hydrogenation: This is used to achieve the hexahydro configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
methyl (3aS,6aR)-3-ethoxy-1,2,3,3a,6,6a-hexahydropentalene-1-carboxylate) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can further hydrogenate the compound or reduce specific functional groups.
Substitution: This involves replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce fully saturated hydrocarbons.
Scientific Research Applications
methyl (3aS,6aR)-3-ethoxy-1,2,3,3a,6,6a-hexahydropentalene-1-carboxylate) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3aS,6aR)-3-ethoxy-1,2,3,3a,6,6a-hexahydropentalene-1-carboxylate) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological activity.
Comparison with Similar Compounds
Properties
CAS No. |
192227-54-6 |
---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
methyl (3aS,6aR)-3-ethoxy-1,2,3,3a,6,6a-hexahydropentalene-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-3-15-11-7-10(12(13)14-2)8-5-4-6-9(8)11/h4,6,8-11H,3,5,7H2,1-2H3/t8-,9+,10?,11?/m1/s1 |
InChI Key |
QMPRNINYIILURW-MFQSTILNSA-N |
SMILES |
CCOC1CC(C2C1C=CC2)C(=O)OC |
Isomeric SMILES |
CCOC1CC([C@H]2[C@@H]1C=CC2)C(=O)OC |
Canonical SMILES |
CCOC1CC(C2C1C=CC2)C(=O)OC |
Synonyms |
1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI) |
Origin of Product |
United States |
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